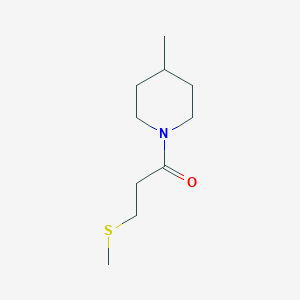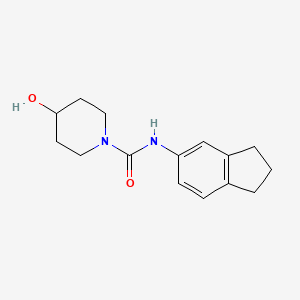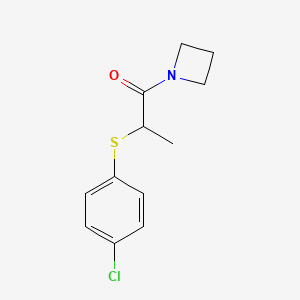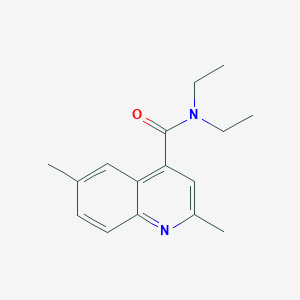
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide, also known as AZD5363, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. It is a potent and selective inhibitor of all three isoforms of Akt, which are involved in cell survival, growth, and proliferation. AZD5363 has shown potential as a therapeutic agent in cancer treatment, as well as in other diseases such as diabetes and Alzheimer's disease.
Mécanisme D'action
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide inhibits the Akt pathway by binding to the ATP-binding site of all three isoforms of Akt. This prevents the activation of downstream signaling pathways that are involved in cell survival, growth, and proliferation. By blocking the Akt pathway, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide induces apoptosis (programmed cell death) in cancer cells and inhibits their growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has also been shown to have potential in other diseases such as diabetes and Alzheimer's disease. In diabetes, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been shown to improve glucose metabolism by activating the glucose transporter GLUT4. In Alzheimer's disease, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been shown to improve cognitive function by enhancing synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide is its specificity for the Akt pathway, which makes it a useful tool for studying the role of Akt in various cellular processes. However, one limitation of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide. One area of interest is the development of combination therapies that include N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide and other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the investigation of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide in other diseases, such as diabetes and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide and its potential side effects in humans.
Méthodes De Synthèse
The synthesis of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide involves several steps, starting with the reaction of 3-methoxy-2,4-dimethylphenylamine with 4-methylsulfonylbenzoyl chloride to form the intermediate N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide. This intermediate is then reacted with various reagents to produce the final product, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide. The synthesis of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been described in several publications and patents.
Applications De Recherche Scientifique
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been extensively studied in preclinical and clinical settings for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo, by blocking the Akt pathway. N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has also been investigated for its potential in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-5-10-15(12(2)16(11)22-3)18-17(19)13-6-8-14(9-7-13)23(4,20)21/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYQMGPXLSQCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)


![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)

![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)
![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)